5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline 5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15960137
InChI: InChI=1S/C10H11Cl2N/c1-6-2-3-13-9-5-7(11)4-8(12)10(6)9/h4-6,13H,2-3H2,1H3
SMILES:
Molecular Formula: C10H11Cl2N
Molecular Weight: 216.10 g/mol

5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline

CAS No.:

Cat. No.: VC15960137

Molecular Formula: C10H11Cl2N

Molecular Weight: 216.10 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline -

Specification

Molecular Formula C10H11Cl2N
Molecular Weight 216.10 g/mol
IUPAC Name 5,7-dichloro-4-methyl-1,2,3,4-tetrahydroquinoline
Standard InChI InChI=1S/C10H11Cl2N/c1-6-2-3-13-9-5-7(11)4-8(12)10(6)9/h4-6,13H,2-3H2,1H3
Standard InChI Key YEQGPUWPVUYLIB-UHFFFAOYSA-N
Canonical SMILES CC1CCNC2=C1C(=CC(=C2)Cl)Cl

Introduction

Structural Characteristics and Molecular Properties

5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline (molecular formula: C10H11Cl2N\text{C}_{10}\text{H}_{11}\text{Cl}_2\text{N}, molecular weight: 221.1 g/mol) consists of a partially hydrogenated quinoline core with two chlorine atoms at positions 5 and 7 and a methyl group at position 4. The tetrahydroquinoline scaffold imparts a degree of conformational flexibility, while the electron-withdrawing chlorine substituents and the sterically demanding methyl group influence its electronic and spatial properties.

Crystallographic and Spectroscopic Insights

X-ray crystallographic studies of analogous tetrahydroquinoline derivatives, such as 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines, reveal a cis configuration between the substituents at positions 3 and 4, stabilized by intramolecular hydrogen bonding and CH–π interactions . For 5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline, nuclear magnetic resonance (NMR) spectroscopy would likely show distinct signals for the methyl group (δ ~1.2–1.5 ppm) and aromatic protons influenced by the chlorine atoms (δ ~6.8–7.5 ppm). The chlorine atoms deshield adjacent protons, as observed in similar chlorinated heterocycles .

Comparative Analysis of Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound NameSubstituentsKey Properties
6-Methyl-1,2,3,4-tetrahydroquinolineMethyl at C6Reduced steric hindrance; altered reactivity
5-Chloro-6-methyl-1,2,3,4-tetrahydroquinolineCl at C5, methyl at C6Enhanced electrophilicity at C5
7-Chloro-1,2,3,4-tetrahydroquinolineCl at C7Distinct electronic profile due to single Cl
5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinolineCl at C5/C7, methyl at C4Synergistic electronic and steric effects

The unique substitution pattern of 5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline enhances its potential for targeted molecular interactions, particularly in enzyme binding pockets .

Synthetic Methodologies

Grignard Reagent-Based Synthesis

A widely used approach involves the reaction of 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with Grignard reagents, followed by dehydration and reduction. For example, treatment of 3-aryl precursors with methylmagnesium bromide introduces the methyl group at C4, while subsequent chlorination using SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5 installs the chlorine atoms at C5 and C7 . Critical steps include:

  • Grignard Addition: Forms the tertiary alcohol intermediate.

  • Dehydration: Achieved via acidic (e.g., H2SO4\text{H}_2\text{SO}_4) or basic conditions to yield the dihydroquinoline.

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) saturates the C1–C2 bond.

This method affords moderate yields (60–75%) but requires careful control to avoid over-dehydrogenation to quinoline derivatives .

Borrowing Hydrogen Catalysis

Manganese(I) PN3 pincer complexes enable a one-pot synthesis from 2-aminobenzyl alcohols and secondary alcohols. This atom-economical method avoids external reducing agents and produces water as the sole byproduct . For 5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline, pre-functionalized substrates with chlorine and methyl groups are required. The reaction proceeds via:

  • Dehydrogenation: Alcohol → aldehyde.

  • Condensation: Aldehyde + amine → imine.

  • Hydrogenation: Imine → tetrahydroquinoline.

This method is highly selective for tetrahydroquinolines over fully aromatic quinolines when using potassium tert-butoxide as the base .

Biological Activity and Mechanistic Insights

Enzyme Modulation

Tetrahydroquinoline derivatives exhibit affinity for peroxisome proliferator-activated receptor γ (PPARγ) and protein tyrosine phosphatase 1B (PTP-1B), targets in diabetes and obesity . For instance, compound 13jE (a tetrahydroisoquinoline derivative) showed dual PPARγ agonism (EC50\text{EC}_{50}: 85 nM) and PTP-1B inhibition (IC50\text{IC}_{50}: 1.0 µM) . The chlorine atoms in 5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline could similarly enhance binding to hydrophobic enzyme pockets.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound’s logP (calculated: ~2.8) suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. Chlorine substituents increase molecular polarity, enabling solubility in polar aprotic solvents (e.g., DMSO, DMF). Stability studies of analogous compounds indicate resistance to oxidation under inert atmospheres but sensitivity to strong acids/bases .

Metabolic Considerations

Demethylation under acidic conditions (e.g., BBr3\text{BBr}_3) yields hydroxylated metabolites, as seen in 5-hydroxy-7-methoxytetrahydroquinoline derivatives . Cytochrome P450 enzymes likely mediate hepatic metabolism, producing dechlorinated or oxidized products.

Applications and Future Directions

Medicinal Chemistry

The compound’s scaffold serves as a precursor for PPARγ modulators and anticancer agents. Structural optimization could improve selectivity and reduce off-target effects, as demonstrated by 13jE’s reduced hepatotoxicity compared to rosiglitazone .

Material Science

Chlorinated tetrahydroquinolines are explored as ligands in catalytic systems. For example, manganese pincer complexes leverage nitrogen-containing heterocycles for sustainable catalysis .

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